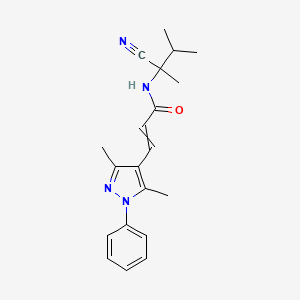
N-(1-cyano-1,2-dimethylpropyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-cyano-1,2-dimethylpropyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enamide is a useful research compound. Its molecular formula is C20H24N4O and its molecular weight is 336.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-cyano-1,2-dimethylpropyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a cyano group and a pyrazole moiety. Its molecular formula is C20H24N4O with a molecular weight of approximately 368.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O |
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1172787-44-8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may involve:
Enzyme Inhibition: The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to altered cellular functions.
Receptor Modulation: It could modulate the activity of receptors associated with inflammatory responses or cancer cell proliferation.
Signaling Pathways: The compound may engage in signaling pathways that regulate cell growth and apoptosis.
Biological Activity
Research into the biological activity of this compound has revealed several promising effects:
Anti-inflammatory Activity
Studies have indicated that this compound exhibits anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokine production in activated macrophages.
Anticancer Effects
Preliminary investigations suggest that the compound may possess anticancer properties. In cell line studies, it showed cytotoxic effects against various cancer types, including breast and prostate cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest.
Case Studies
Several case studies have been conducted to explore the efficacy and safety profile of this compound:
Case Study 1: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF7). Results indicated an IC50 value of approximately 25 µM after 48 hours of treatment, suggesting significant cytotoxicity.
Case Study 2: Anti-inflammatory Response
In a model of lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a notable decrease in serum levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14(2)20(5,13-21)22-19(25)12-11-18-15(3)23-24(16(18)4)17-9-7-6-8-10-17/h6-12,14H,1-5H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHBNRNGRVSFGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=CC(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














